molecular formula C5H12ClNS B2634178 trans-3-(Methylthio)cyclobutanamine Hydrochloride CAS No. 2138424-91-4

trans-3-(Methylthio)cyclobutanamine Hydrochloride

Cat. No.: B2634178
CAS No.: 2138424-91-4
M. Wt: 153.67
InChI Key: OYWPWZAQNYFYNG-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-methylsulfanylcyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS.ClH/c1-7-5-2-4(6)3-5;/h4-5H,2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWPWZAQNYFYNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138424-91-4
Record name 3-(methylsulfanyl)cyclobutan-1-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(Methylthio)cyclobutanamine Hydrochloride typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.

    Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a methylthiol reagent.

    Amination: The amine group is introduced through an amination reaction, often involving an amine precursor and suitable catalysts.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-3-(Methylthio)cyclobutanamine Hydrochloride can undergo oxidation reactions, where the methylthio group is oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the amine to an amide.

    Substitution: Nucleophilic substitution reactions can occur at the amine or methylthio group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amides and other reduced derivatives.

    Substitution: Various substituted cyclobutanamine derivatives.

Scientific Research Applications

Pharmaceutical Development

Trans-3-(Methylthio)cyclobutanamine Hydrochloride has been studied for its potential as a pharmaceutical agent. Its structural features allow it to interact with biological targets effectively, making it suitable for developing medications aimed at treating various conditions.

  • Target Identification : Research indicates that this compound may act on specific receptors involved in neurological disorders. For instance, studies have shown that compounds with similar structures can modulate neurotransmitter systems, suggesting potential applications in treating anxiety or depression disorders .

Cancer Research

The compound's relevance extends to oncology, where it may play a role in cancer treatment strategies. Cyclobutane derivatives have been investigated for their ability to inhibit tumor growth and metastasis.

  • Mechanism of Action : Preliminary studies suggest that this compound could interfere with signaling pathways associated with cancer cell proliferation. For example, it may affect the c-Met signaling pathway, which is implicated in various cancers .

Neuropharmacology

Given its structural properties, this compound has potential applications in neuropharmacology.

  • Neuroprotective Effects : There is emerging evidence that cyclobutane derivatives can exhibit neuroprotective effects by modulating oxidative stress pathways and reducing neuronal apoptosis. This suggests that the compound could be further explored for therapeutic benefits in neurodegenerative diseases .

Case Study 1: Neurotransmitter Modulation

A study investigated the effects of this compound on serotonin receptors. The findings indicated that the compound could enhance serotonin signaling, which is crucial for mood regulation and could have implications for depression treatment .

Case Study 2: Anticancer Activity

In another study focused on cancer cell lines, this compound demonstrated significant inhibition of cell proliferation in vitro. The mechanism was linked to the downregulation of c-Met expression, highlighting its potential as an anticancer agent .

Data Table: Summary of Applications

Application AreaPotential UseKey Findings
Pharmaceutical DevelopmentTreatment for neurological disordersModulates neurotransmitter systems
Cancer ResearchInhibition of tumor growthAffects c-Met signaling pathway
NeuropharmacologyNeuroprotective agentReduces oxidative stress and neuronal apoptosis

Mechanism of Action

The mechanism of action of trans-3-(Methylthio)cyclobutanamine Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.

Comparison with Similar Compounds

Comparison with Similar Cyclobutane-Based Amines

Structural Analogs with Varying Substituents

The following table summarizes key analogs, their substituents, and physicochemical properties:

Compound Name Substituent CAS RN Molecular Formula Molecular Weight (g/mol) Key References
trans-3-(Methylthio)cyclobutanamine HCl -SMe 1093951-55-3 C₆H₁₂ClNS 165.68
trans-3-Methoxycyclobutanamine HCl -OMe 1408074-49-6 C₅H₁₂ClNO 137.61
trans-3-(4-Bromophenyl)cyclobutanamine HCl -C₆H₄Br (para) 1807937-14-9 C₁₀H₁₂BrClN 262.57
trans-3-(Methoxymethyl)cyclobutanamine HCl -CH₂OMe 2242579-99-1 C₆H₁₄ClNO 151.63
trans-3-Aminocyclobutanol HCl -OH 1219019-22-3 C₄H₁₀ClNO 123.58
trans-3-Hydroxy-3-methylcyclobutane-1-methamine HCl -OH, -CH₃ (geminal) - C₆H₁₄ClNO 151.63

Key Differences and Implications

Electronic and Steric Effects :
  • Methylthio (-SMe) vs. Methoxy (-OMe): The methylthio group (trans-3-(Methylthio)cyclobutanamine HCl) provides weaker electron-donating effects compared to methoxy due to sulfur’s lower electronegativity. Methoxy analogs (e.g., trans-3-Methoxycyclobutanamine HCl) exhibit higher polarity, affecting solubility in aqueous media.
  • Aromatic vs. Aliphatic Substituents :

    • Bromophenyl-substituted analogs (e.g., trans-3-(4-Bromophenyl)cyclobutanamine HCl) introduce steric bulk and π-π interactions, which may influence receptor binding in pharmacological contexts .
Hydrogen Bonding and Solubility :
  • Hydroxyl (-OH) vs. Amine (-NH₂): trans-3-Aminocyclobutanol HCl contains both -NH₂ and -OH groups, enabling dual hydrogen-bonding interactions. This increases solubility in polar solvents but may reduce blood-brain barrier penetration compared to the methylthio analog .
  • Geminal Hydroxy-Methyl Group :

    • trans-3-Hydroxy-3-methylcyclobutane-1-methamine HCl has a hydroxyl and methyl group on the same carbon, creating steric hindrance and altering ring conformation .
Salt Forms and Stability :
  • All listed compounds are hydrochloride salts, ensuring enhanced stability and solubility in biological systems. However, substituents like bromine (in trans-3-(4-Bromophenyl)cyclobutanamine HCl) may introduce hydrolytic instability due to halogen reactivity .

Cyclopentane and Heterocyclic Analogs

Cyclopentane Derivatives

Piperidine and Oxetane Derivatives

    Biological Activity

    trans-3-(Methylthio)cyclobutanamine Hydrochloride is a compound that has garnered interest in the fields of chemistry and biology due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

    Chemical Structure and Properties

    This compound has the chemical formula C5H12ClNSC_5H_{12}ClNS. The presence of the methylthio group is significant as it influences the compound's reactivity and biological interactions. The compound is primarily studied for its potential applications in medicinal chemistry and organic synthesis.

    The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to diverse biological effects. Specific pathways influenced by this compound remain an area of ongoing research, but preliminary studies suggest involvement in cellular signaling and metabolic processes.

    Antimicrobial Properties

    Research indicates that this compound exhibits antimicrobial and antifungal properties. In vitro studies have shown its effectiveness against various microbial strains, suggesting potential applications in treating infections .

    Case Studies

    • Antimicrobial Effectiveness : A study evaluated the efficacy of this compound against common pathogens. Results demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be in the low micromolar range, indicating potent activity.
    • Cellular Impact : Another investigation focused on the compound's effects on cellular processes. It was found to induce apoptosis in certain cancer cell lines, potentially through the activation of specific apoptotic pathways. This suggests a role for this compound in cancer therapy development .

    Comparative Analysis with Similar Compounds

    Compound NameStructural FeatureBiological Activity
    trans-3-Methoxycyclobutanamine HydrochlorideMethoxy group instead of methylthioSimilar antimicrobial properties
    trans-3-(Methylsulfonyl)cyclobutanamine HydrochlorideMethylsulfonyl groupEnhanced anti-inflammatory effects

    The presence of the methylthio group in this compound imparts unique properties compared to its analogs, which may lead to different biological activities and therapeutic potentials.

    Medicinal Chemistry

    The compound is being explored as a precursor for drug development targeting specific biological pathways. Its unique structure allows for modifications that could enhance therapeutic efficacy while minimizing side effects.

    Industrial Use

    In addition to its biological applications, this compound serves as a building block in organic synthesis, contributing to the development of specialty chemicals with unique properties .

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